Product packaging for Chlorotris(triphenylphosphine)rhodium(I)(Cat. No.:CAS No. 16592-65-7)

Chlorotris(triphenylphosphine)rhodium(I)

Cat. No.: B101334
CAS No.: 16592-65-7
M. Wt: 925.2 g/mol
InChI Key: QBERHIJABFXGRZ-UHFFFAOYSA-M
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Description

Chlorotris(triphenylphosphine)rhodium(I), widely known as Wilkinson's catalyst, is a coordinatively unsaturated, red-brown rhodium(I) complex that serves as a foundational tool in organometallic chemistry and homogeneous catalysis . It is supplied as an air-sensitive solid that is soluble in chlorinated solvents, benzene, and tetrahydrofuran, but insoluble in water . This catalyst is renowned for its exceptional efficiency in the homogeneous hydrogenation of alkenes and alkynes using molecular hydrogen, with particular effectiveness on terminal and disubstituted alkenes . Its research value is profound, providing a classic paradigm for mechanistic studies in catalysis. The well-established mechanism involves initial phosphine ligand dissociation, oxidative addition of H2, alkene coordination, migratory insertion, and reductive elimination to yield the saturated alkane product . Beyond hydrogenation, its utility extends to other important hydrofunctionalization reactions, including hydroacylation, hydroboration with reagents like catecholborane, and hydrosilylation of alkenes . It also finds application in coupling reactions and the trimethylsilylation of alcohols . Owing to its critical role in modern chemical manufacturing and drug development, this compound is indispensable in pharmaceutical research, organic synthesis methodologies, and the production of high-value fine chemicals . This product is intended For Research Use Only and is not intended for personal or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H45ClP3Rh- B101334 Chlorotris(triphenylphosphine)rhodium(I) CAS No. 16592-65-7

Properties

IUPAC Name

rhodium;triphenylphosphane;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/3C18H15P.ClH.Rh/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBERHIJABFXGRZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H45ClP3Rh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30893902
Record name Tris(triphenylphosphine)rhodium (I) chloride
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Molecular Weight

925.2 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dark burgundy-red or orange solid; [Merck Index] Dark red odorless crystals; Insoluble in water; [Alfa Aesar MSDS]
Record name Chlorotris(triphenylphosphine)rhodium(I)
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CAS No.

14694-95-2
Record name Chlorotris(triphenylphosphine)rhodium
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Record name Rhodium, chlorotris(triphenylphosphine)-, (SP-4-2)-
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Record name Tris(triphenylphosphine)rhodium (I) chloride
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Record name Tris(triphenylphosphine)rhodium (I) chloride
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Record name CHLOROTRIS(TRIPHENYLPHOSPHINE)RHODIUM
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Iii. Mechanistic Investigations of Catalytic Reactions Involving Chlorotris Triphenylphosphine Rhodium I

Fundamental Principles of Homogeneous Catalysis

The catalytic activity of Chlorotris(triphenylphosphine)rhodium(I) is underpinned by several key principles of homogeneous catalysis, which dictate the electronic and coordination changes at the rhodium center throughout the catalytic cycle.

A central concept in understanding the mechanism of Wilkinson's catalyst is Tolman's catalytic cycle, which is an extension of the 18-electron rule. slideshare.netstudypool.com This principle posits that in a catalytic cycle involving organometallic complexes, the intermediates will shuttle between stable 16- and 18-electron configurations. slideshare.netyorku.cantu.ac.uk This fluctuation is energetically favorable and drives the catalytic process forward. studypool.com

Chlorotris(triphenylphosphine)rhodium(I) is a 16-electron complex with a square planar geometry, which makes it coordinatively unsaturated and thus capable of binding substrates. wikipedia.orgadichemistry.commugberiagangadharmahavidyalaya.ac.in Throughout the catalytic cycle for hydrogenation, the rhodium center alternates between the +1 and +3 oxidation states and its electron count shifts between 16 and 18 electrons, facilitating the sequential steps of the reaction. slideshare.netstudypool.com

Table 1: Electron Counting in the Hydrogenation Cycle with Wilkinson's Catalyst

Step Intermediate Complex Rhodium Oxidation State Total Valence Electrons
Catalyst Resting State [RhCl(PPh₃)₃] +1 16
Active Catalyst Formation [RhCl(PPh₃)₂] +1 14
Oxidative Addition of H₂ [RhH₂Cl(PPh₃)₂] +3 16
Alkene Coordination [RhH₂Cl(alkene)(PPh₃)₂] +3 18
Migratory Insertion [RhH(alkyl)Cl(PPh₃)₂] +3 16
Reductive Elimination [RhCl(PPh₃)₂] + alkane +1 14

Oxidative addition and reductive elimination are fundamental reaction pathways in organometallic chemistry and are crucial to the catalytic cycle of Wilkinson's catalyst. numberanalytics.comlibretexts.org

Oxidative Addition: This process involves the addition of a molecule, such as hydrogen (H₂), to the metal center, which leads to an increase in both the oxidation state and the coordination number of the metal. vedantu.combyjus.com In the case of Wilkinson's catalyst, the 16-electron Rh(I) complex undergoes oxidative addition of H₂ to form an 18-electron dihydrido Rh(III) species. adichemistry.comhrmrajgurunagar.ac.in This step is critical for activating the otherwise unreactive H-H bond. bris.ac.uk

Reductive Elimination: This is the reverse of oxidative addition. Two cis-disposed ligands on the metal center are eliminated, coupling to form a new molecule, while the metal's oxidation state and coordination number decrease. adichemistry.comnumberanalytics.com The final step in the hydrogenation cycle is the reductive elimination of the saturated alkane from a rhodium-alkyl-hydride intermediate, which regenerates the active form of the Rh(I) catalyst. numberanalytics.comlibretexts.orgbyjus.com This step is typically irreversible and drives the catalytic cycle to completion. adichemistry.com

The coordination environment around the rhodium center is highly dynamic, involving the dissociation and association of ligands, which is a key aspect of its catalytic activity. numberanalytics.combyjus.com Wilkinson's catalyst itself is often considered a precatalyst, as it must first dissociate a triphenylphosphine (B44618) (PPh₃) ligand to generate a coordinatively unsaturated and highly reactive 14-electron species. vedantu.comadichemistry.comlibretexts.org This dissociation creates a vacant coordination site necessary for the binding of reactant molecules like hydrogen and the alkene substrate. numberanalytics.comnumberanalytics.com

The lability of the triphenylphosphine ligands is a critical feature. wikipedia.org The equilibrium between the 16-electron complex and the 14-electron active species can be influenced by the solvent and the concentration of free ligand. ntu.ac.uk This dynamic equilibrium allows the catalyst to adapt its coordination sphere to accommodate the incoming reactants and proceed through the catalytic cycle. Studies have shown that other ligands, such as pyridine (B92270), can also exchange with the phosphine (B1218219) ligands, influencing the catalyst's selectivity and activity. researchgate.net

Detailed Mechanistic Cycles for Key Transformations

The principles outlined above are manifested in the detailed mechanistic cycles for reactions catalyzed by Chlorotris(triphenylphosphine)rhodium(I), most notably the hydrogenation of unsaturated substrates.

Wilkinson's catalyst is renowned for its ability to catalyze the hydrogenation of alkenes and alkynes under mild conditions. vedantu.commugberiagangadharmahavidyalaya.ac.innumberanalytics.com The generally accepted mechanism involves a series of well-defined steps that constitute a catalytic cycle.

The process begins with the dissociation of a triphenylphosphine ligand from the initial 16-electron complex, [RhCl(PPh₃)₃], to form a 14-electron species. wikipedia.orgbyjus.com This is followed by the oxidative addition of molecular hydrogen to the rhodium center, forming a dihydrido-rhodium(III) complex. vedantu.comadichemistry.com The alkene substrate then coordinates to this complex, and subsequent migratory insertion of one of the hydride ligands onto the coordinated alkene forms a rhodium-alkyl intermediate. wikipedia.orgnumberanalytics.com The final step is the reductive elimination of the alkane product, which regenerates the 14-electron rhodium(I) catalyst, allowing the cycle to continue. wikipedia.orgadichemistry.com

Following the oxidative addition of hydrogen, the alkene substrate coordinates to the rhodium center. vedantu.comnumberanalytics.com This coordination typically occurs at a site cis to a hydride ligand, which is a prerequisite for the subsequent migratory insertion step. libretexts.org The formation of this π-complex with the alkene brings the reactants into close proximity within the coordination sphere of the metal. adichemistry.combyjus.com

Table 2: Key Steps in the Hydrogenation of Alkenes by Wilkinson's Catalyst

Step Description Change at Rhodium Center
1. Ligand Dissociation One PPh₃ ligand dissociates to create a vacant coordination site. Becomes a 14-electron species.
2. Oxidative Addition Molecular hydrogen adds to the rhodium, breaking the H-H bond. Oxidation state increases from +1 to +3.
3. Alkene Coordination The alkene substrate binds to the rhodium center. Forms a π-complex.
4. Migratory Insertion A hydride ligand transfers to the coordinated alkene, forming an alkyl group. A Rh-C σ-bond is formed.
5. Reductive Elimination The alkyl group and the remaining hydride ligand couple and are released as an alkane. Oxidation state decreases from +3 to +1, regenerating the catalyst.

Hydrogenation of Unsaturated Substrates

Hydride Transfer and Stereospecific Syn Addition

The hydrogenation of alkenes by chlorotris(triphenylphosphine)rhodium(I), commonly known as Wilkinson's catalyst, proceeds through a well-established catalytic cycle that ensures a specific stereochemical outcome. A key feature of this mechanism is the stereospecific syn addition of two hydrogen atoms across the double bond. adichemistry.com

The final step is reductive elimination, where the second hydride ligand is transferred to the alkyl group, forming the alkane product. bris.ac.uk This step is typically rapid and irreversible, regenerating the catalyst and allowing the cycle to continue. adichemistry.com Both the hydrometallation (migratory insertion) and the reductive elimination steps are stereospecific. adichemistry.com This concerted mechanism dictates that both hydrogen atoms are added to the same face of the alkene, resulting in the characteristic syn addition. adichemistry.com

For example, the hydrogenation of maleic acid with deuterium (B1214612) (D₂) in the presence of Wilkinson's catalyst exclusively yields the meso-2,3-dideuteriosuccinic acid, while fumaric acid under the same conditions produces a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dideuteriosuccinic acid. adichemistry.com These outcomes are direct evidence of the syn-addition pathway.

SubstrateReagentProduct StereochemistryMechanism Step
Maleic Acid (cis)D₂mesoSyn Addition
Fumaric Acid (trans)D₂RacemicSyn Addition
Regioselectivity and Diastereoselectivity in Hydrogenation

The hydrogenation reactions catalyzed by chlorotris(triphenylphosphine)rhodium(I) exhibit significant selectivity, which is largely governed by the steric environment of both the catalyst and the substrate. The bulky triphenylphosphine ligands surrounding the rhodium center create considerable steric hindrance, making the catalyst highly sensitive to the substitution pattern of the alkene. wikipedia.org

Regioselectivity : The rate of hydrogenation is heavily dependent on the degree of substitution at the double bond. wikipedia.org The catalyst shows a strong preference for hydrogenating the least sterically hindered double bonds. byjus.com Consequently, terminal alkenes are hydrogenated much faster than internal or more substituted alkenes. wikipedia.org In molecules with multiple double bonds, Wilkinson's catalyst can selectively reduce the most accessible one. byjus.com For instance, monosubstituted and disubstituted alkenes are good substrates, whereas more hindered alkenes react much more slowly. wikipedia.org

Diastereoselectivity : The catalyst's steric bulk also influences the direction from which it approaches the double bond, leading to high diastereoselectivity in the hydrogenation of chiral or prochiral alkenes. The catalyst will preferentially coordinate to the less hindered face of the alkene. adichemistry.com For example, in the hydrogenation of certain bicyclic alkenes, the catalyst binds to the double bond from the less hindered exo face, which is followed by the syn addition of hydrogen to yield the endo product as the major isomer. adichemistry.com This stereoselectivity is a direct consequence of the catalyst approaching the substrate in a way that minimizes steric repulsion.

Alkene SubstitutionRelative Rate of HydrogenationGoverning Factor
Monosubstituted (Terminal)HighLow Steric Hindrance
DisubstitutedModerateModerate Steric Hindrance
Trisubstituted/TetrasubstitutedLow to Very LowHigh Steric Hindrance

Hydroboration of Alkenes

Chlorotris(triphenylphosphine)rhodium(I) is an effective catalyst for the hydroboration of alkenes, particularly with borane (B79455) reagents like catecholborane (HBcat) that are otherwise slow to react. wikipedia.org The catalyzed reaction offers different selectivity compared to the uncatalyzed process and can proceed under milder conditions. wikipedia.org

The catalytic cycle is believed to start with the dissociation of a triphenylphosphine ligand from the Rh(I) center. wikipedia.org This is followed by the oxidative addition of the B-H bond of the borane reagent to the rhodium, forming a Rh(III)-hydrido-boryl complex. wikipedia.org The alkene then coordinates to this complex, and subsequent migratory insertion of the alkene into the rhodium-hydride bond occurs. wikipedia.org This step can lead to two different regioisomeric alkyl-rhodium(III)-boryl intermediates. Finally, reductive elimination of the resulting alkylborane regenerates the Rh(I) catalyst. wikipedia.org

A key feature of the rhodium-catalyzed hydroboration is its altered regioselectivity compared to the conventional uncatalyzed reaction. wikipedia.org While uncatalyzed hydroboration of vinylarenes typically yields the anti-Markovnikov product, the use of Wilkinson's catalyst with catecholborane leads to the formation of the Markovnikov product. wikipedia.org This reversal of regioselectivity is a significant synthetic advantage. Furthermore, the catalyzed reaction exhibits excellent chemoselectivity; for example, it selectively hydroborates an alkene in the presence of a ketone, whereas uncatalyzed hydroboration with catecholborane would reduce the carbonyl group. wikipedia.org

FeatureUncatalyzed Hydroboration (e.g., with BH₃)RhCl(PPh₃)₃-Catalyzed Hydroboration (with HBcat)
Regioselectivity (Vinylarenes) Anti-MarkovnikovMarkovnikov
Chemoselectivity (Alkene vs. Ketone) Can reduce bothSelective for alkene
Reactivity with HBcat SlowFast

Hydrosilylation of Alkenes and Carbonyl Compounds

Chlorotris(triphenylphosphine)rhodium(I) is a versatile catalyst for the hydrosilylation of both alkenes and carbonyl compounds, facilitating the addition of a Si-H bond across a double bond (C=C or C=O). wikipedia.orgresearchgate.net

Alkenes : In the hydrosilylation of alkenes, the mechanism is believed to follow the Chalk-Harrod or a modified Chalk-Harrod mechanism. This involves the oxidative addition of the silane (B1218182) (R₃Si-H) to the rhodium center, followed by alkene coordination, migratory insertion, and reductive elimination. The stereochemical outcome of the hydrosilylation of terminal alkynes to form vinylsilanes can be influenced by the solvent; the use of Wilkinson's catalyst can yield the trans product in polar solvents, while the cis isomer is favored in non-polar media. sigmaaldrich.com

Carbonyl Compounds : Wilkinson's catalyst is also highly effective for the hydrosilylation of aldehydes and ketones, which provides a route to silyl (B83357) ethers. researchgate.net These silyl ethers can then be hydrolyzed to the corresponding alcohols. The reaction proceeds under mild conditions and offers a selective method for the reduction of carbonyl groups. researchgate.net

SubstrateReactionProductKey Features
Alkene (R-CH=CH₂)HydrosilylationAlkylsilane (R-CH₂-CH₂-SiR'₃)Catalyzes addition of Si-H across C=C bond. wikipedia.org
Alkyne (R-C≡CH)HydrosilylationVinylsilane (R-CH=CH-SiR'₃)Stereoselectivity (cis/trans) is solvent dependent. sigmaaldrich.com
Ketone (R₂C=O)HydrosilylationSilyl Ether (R₂CH-O-SiR'₃)Selective reduction of carbonyls to alcohols (after hydrolysis). researchgate.net

Decarbonylation of Aldehydes and Acid Chlorides

The decarbonylation of aldehydes and acid chlorides using a stoichiometric amount of chlorotris(triphenylphosphine)rhodium(I) is known as the Tsuji-Wilkinson decarbonylation reaction. wikipedia.org This reaction is highly efficient and stereospecific, proceeding under mild conditions. wikipedia.org

The established mechanism involves several key steps:

Oxidative Addition : The aldehyde or acid chloride oxidatively adds to the 14-electron Rh(I) species (formed by dissociation of a PPh₃ ligand), yielding a 16-electron acyl-rhodium(III)-hydride (from aldehydes) or acyl-rhodium(III)-chloride (from acid chlorides) intermediate. wikipedia.orgresearchgate.net

Migratory Extrusion : This intermediate undergoes a migratory extrusion of carbon monoxide (CO). The alkyl or aryl group migrates from the carbonyl carbon to the rhodium center, forming an 18-electron Rh(III) carbonyl complex. wikipedia.org

Reductive Elimination : The final step is the reductive elimination of the product (alkane or aryl halide), which regenerates a rhodium(I) species. wikipedia.org

However, the regenerated species is the thermodynamically stable trans-[RhCl(CO)(PPh₃)₂]. wikipedia.org This complex is coordinatively saturated and does not readily lose its CO ligand to re-enter the catalytic cycle under mild conditions. adichemistry.com Therefore, the reaction is typically stoichiometric. wikipedia.org Making the reaction catalytic requires high temperatures (above 200 °C) to induce CO dissociation, which can be prohibitive. wikipedia.org

StepDescriptionIntermediate Species
1Oxidative addition of R-CHO or R-COClAcyl-Rh(III)-hydride or Acyl-Rh(III)-chloride
2Migratory extrusion of COAlkyl/Aryl-Rh(III)-carbonyl complex
3Reductive elimination of producttrans-[RhCl(CO)(PPh₃)₂] (stable)

Allylic Substitution Reactions

Chlorotris(triphenylphosphine)rhodium(I) and its derivatives are effective catalysts for allylic substitution reactions, which are important for forming carbon-carbon and carbon-heteroatom bonds. The mechanism of rhodium-catalyzed allylic alkylation can proceed through different organorhodium intermediates, and controlling the reaction pathway is key to achieving high selectivity. nih.gov

The reaction is initiated by the oxidative addition of the allylic substrate (e.g., an allylic carbonate or halide) to the Rh(I) catalyst, forming a rhodium(III) π-allyl intermediate. rsc.org This intermediate then acts as an electrophile. A nucleophile attacks the π-allyl complex, typically at one of the terminal carbons, leading to the formation of the product and regeneration of the Rh(I) catalyst. rsc.org

A significant challenge in these reactions is controlling regioselectivity (attack at the more or less substituted end of the allyl system) and maintaining stereochemistry. Research has shown that modifying Wilkinson's catalyst with π-acidic ligands, such as trimethylphosphite, can furnish a catalyst that facilitates allylic substitution with excellent regioselectivity and retention of absolute configuration. nih.gov This stereospecificity suggests that the reaction proceeds through a configurationally stable distorted π-allyl or an enyl (σ + π) organorhodium intermediate, where the rate of nucleophilic attack is much faster than the rate of isomerization of the intermediate. nih.gov

Carbon-Carbon Bond Formation Reactions

Beyond the reactions already discussed, chlorotris(triphenylphosphine)rhodium(I) catalyzes a variety of other carbon-carbon bond-forming reactions. These transformations often rely on the ability of the rhodium center to mediate oxidative addition, migratory insertion, and reductive elimination sequences.

Intramolecular Alkylation (Hydroarylation) : Wilkinson's catalyst is effective for the intramolecular alkylation of aryl C-H bonds. nih.gov For example, aryl ketimines containing a tethered alkene can undergo cyclization. The mechanism is thought to involve chelation-assisted C-H bond activation, insertion of the olefin into the resulting Rh-H or Rh-C bond, and subsequent reductive elimination to form annulated products like indanes and tetralins. nih.gov This method is compatible with a broad range of alkene substitution patterns, including mono-, di-, and trisubstituted olefins. nih.gov

[2+2+2] Cycloadditions : Wilkinson's catalyst can also catalyze [2+2+2] cycloaddition reactions, for instance, between diynes and monoynes to form substituted benzene (B151609) derivatives. researchgate.net The proposed mechanism involves the formation of a rhodacyclopentadiene intermediate through the oxidative coupling of two alkyne units. mdpi.com This intermediate then undergoes insertion of the third unsaturated component (another alkyne or an alkene) followed by reductive elimination to yield the cyclic product. mdpi.com

Heck-type Reactions

The Heck reaction, a cornerstone of carbon-carbon bond formation, traditionally utilizes palladium catalysts for the coupling of an unsaturated halide with an alkene. wikipedia.org However, rhodium complexes, including Chlorotris(triphenylphosphine)rhodium(I), have emerged as effective catalysts for Heck-type transformations, often proceeding through distinct mechanistic pathways. researchgate.net These reactions encompass a range of processes, including oxidative, decarbonylative, and intramolecular cyclizations. researchgate.net

The catalytic cycle for a rhodium-catalyzed Heck-type reaction, for instance, the coupling of arylboronic acids with α,β-unsaturated esters, is initiated by the transmetalation of the aryl group from the boron atom to the rhodium(I) center. rsc.org This step forms an aryl-rhodium(I) intermediate. Subsequent coordination of the alkene to the rhodium center is followed by migratory insertion of the alkene into the rhodium-aryl bond. This insertion step forms a new alkyl-rhodium(I) species. The final product is generated via β-hydride elimination, which regenerates a rhodium(I) hydride species. This rhodium hydride can then undergo reductive elimination with a base or participate in further reactions to regenerate the active catalyst for the next cycle. The steric and electronic environment around the rhodium center, dictated by the triphenylphosphine ligands, plays a crucial role in tuning the relative rates of key steps like β-hydride elimination versus competing pathways such as hydrolysis of the Rh-C bond. rsc.org

Mechanistic studies have highlighted that, unlike some palladium-catalyzed Heck reactions where oxidative addition can be rate-limiting, the alkene coordination and migratory insertion steps can be turnover-limiting in rhodium-catalyzed systems. researchgate.net In some instances, particularly in oxidative Heck reactions involving C-H activation, the mechanism is proposed to involve a Rh(III)-Rh(I)-Rh(III) catalytic cycle. researchgate.net

Substrate 1Substrate 2Catalyst SystemProduct TypeMechanistic Feature
Arylboronic Acidα,β-Unsaturated EsterRhodium ChlorideSubstituted AlkeneTuning of β-hydride elimination vs. Rh-C bond hydrolysis. rsc.org
AcetanilideVinyl AcetateRh(III) precatalystortho-Olefinated AcetanilideInvolves C-H activation. researchgate.net
Aromatic AldehydeTerminal AlkeneRhodium precatalyst/Acyl chloride additive1,2-Disubstituted AlkeneOxidative decarbonylative Heck-type coupling. researchgate.net
Alkyne Arylation

The rhodium-catalyzed arylation of alkynes is a powerful method for the synthesis of substituted alkenes and has been a subject of mechanistic inquiry. In reactions involving arylboronic acids, the mechanism is believed to commence with the transmetalation of an aryl group from the boronic acid to the rhodium(I) catalyst, forming an arylrhodium(I) species. The alkyne then coordinates to this intermediate, followed by migratory insertion of the alkyne into the aryl-rhodium bond. This step, known as carbometalation, generates an alkenylrhodium(I) intermediate. The catalytic cycle is completed by protonolysis or other quenching steps to release the arylated alkene product and regenerate the active rhodium catalyst.

In domino processes where alkyne arylation is followed by another catalytic reaction, such as a palladium-catalyzed C-N coupling, mechanistic studies have indicated that the two catalytic cycles can operate independently without direct interaction between the active metal complexes. lookchem.com For the rhodium-catalyzed portion, the choice of ligand is critical; while ligands like BINAP are effective, others such as X-Phos can lead to low yields and decomposition, highlighting the importance of the electronic and steric properties of the phosphine ligands coordinated to the rhodium center. lookchem.com The initial, rapid reaction is the rhodium-catalyzed arylation of the alkyne, which then produces an intermediate that enters the subsequent catalytic cycle. lookchem.com

Alkyne SubstrateArylating AgentCatalyst LigandKey IntermediateMechanistic Note
Internal Propynyl MalonatesArylboronic AcidsLigand-free Rh catalystArylrhodium(I)Involves a 1,4-rhodium migration as a key step in subsequent cyclization. acs.org
Terminal AlkynePhenylboronic AcidBINAPAlkenylrhodium(I)Part of a domino reaction; Rhodium cycle is independent of a subsequent Palladium cycle. lookchem.com
N-Sulfonyl Hydrazone-containing AlkyneBoronic AcidRhodium catalystAlkenylrhodium(I)Followed by intramolecular addition to the C=N bond. acs.org
Cycloaddition Reactions

Chlorotris(triphenylphosphine)rhodium(I) is an effective catalyst for various cycloaddition reactions, most notably [2+2+2] cycloadditions, which provide an atom-economical route to construct six-membered rings. mdpi.comnih.gov The generally accepted mechanism for the [2+2+2] cycloaddition of three alkynes begins with the dissociation of one or more triphenylphosphine ligands from the rhodium(I) center to create a coordinatively unsaturated species. mdpi.comnih.gov This is followed by the oxidative coupling of two alkyne molecules to the rhodium center, forming a five-membered rhodacyclopentadiene intermediate. mdpi.comnih.gov

The third unsaturated component, which can be another alkyne, an alkene, or a nitrile, then inserts into one of the rhodium-carbon bonds of the rhodacyclopentadiene intermediate. mdpi.comnih.gov This insertion forms a seven-membered rhodacycloheptatriene (or a related metallacycle). The final step is a reductive elimination from this intermediate, which forms the six-membered ring product and regenerates the active rhodium(I) catalyst, allowing the cycle to continue. mdpi.comnih.gov

Mechanistic studies, including kinetic analysis via cyclic voltammetry and DFT calculations, have supported this pathway. mdpi.comnih.gov For example, in the cycloaddition of diynes with a monoalkyne catalyzed by RhCl(PPh₃)₃, the formation of the rhodacyclopentadiene and its subsequent reaction with the third alkyne were identified as two main steps in the catalytic cycle. mdpi.comnih.gov Computational studies have also shown that for mixed cycloadditions, such as between two alkynes and a nitrile, the oxidative coupling of the two alkynes is more favorable than the coupling of an alkyne and a nitrile. mdpi.comnih.gov This explains why an excess of the nitrile is often required to favor the formation of pyridine derivatives. mdpi.comnih.gov

Reaction TypeSubstratesKey IntermediateMechanistic Pathway
[2+2+2] CycloadditionThree AlkynesRhodacyclopentadieneOxidative coupling -> Insertion -> Reductive elimination. mdpi.comnih.gov
[2+2+2] CycloadditionTwo Acetylene molecules, C₆₀RhodacyclopentadieneOxidative coupling of acetylenes followed by insertion of C₆₀. mdpi.comnih.gov
[2+2+2] CycloadditionTwo Acetylene molecules, NitrileRhodacyclopentadieneFavorable oxidative coupling of two alkynes over alkyne-nitrile coupling. mdpi.comnih.gov
[5+2+1] CycloadditionEne–Vinylcyclopropanes, COMonomeric Rh(I) speciesCyclopropane cleavage -> Alkene insertion -> CO insertion -> Reductive elimination. pku.edu.cn

Iv. Spectroscopic and Computational Approaches in Elucidating Mechanism and Structure

Spectroscopic Characterization of Intermediates

The transient nature of many intermediates in the catalytic cycle of Wilkinson's catalyst necessitates the use of sophisticated spectroscopic methods for their detection and characterization. These techniques provide crucial insights into the bonding and geometry of the rhodium center and its ligands throughout the reaction pathway.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P and ¹H NMR, has been a cornerstone in the study of Wilkinson's catalyst and its reaction intermediates. researchgate.net The sensitivity of NMR parameters to the chemical environment of the nuclei allows for the detailed characterization of species in solution.

³¹P NMR spectroscopy is especially powerful for probing the coordination sphere of the rhodium center. The chemical shifts (δ) and coupling constants (J) of the phosphorus nuclei in the triphenylphosphine (B44618) ligands are highly dependent on the geometry of the complex and the nature of the other ligands. For instance, the oxidative addition of H₂ to RhCl(PPh₃)₃ leads to the formation of the dihydrido complex, RhCl(H)₂(PPh₃)₃, which can be observed by changes in the ³¹P NMR spectrum. The two phosphine (B1218219) ligands trans to each other and the one trans to the hydride ligand become chemically distinct, leading to more complex splitting patterns.

¹H NMR spectroscopy is crucial for directly observing the hydride ligands attached to the rhodium center. These hydrido protons typically appear at high field (negative chemical shifts) and exhibit coupling to both ¹⁰³Rh and ³¹P nuclei, providing definitive evidence for their presence and information about their stereochemical arrangement. The detection of these hydride intermediates was a pivotal step in confirming the mechanism of hydrogenation. rsc.org

IntermediateNucleusChemical Shift (δ, ppm)Coupling Constants (J, Hz)

Infrared (IR) spectroscopy is a valuable tool for identifying specific functional groups and bonds within the catalytic intermediates. A key application in the study of Wilkinson's catalyst is the detection of rhodium-hydride (Rh-H) stretching vibrations. These bands typically appear in the region of 2000-2200 cm⁻¹ and provide direct evidence for the formation of dihydrido and monohydrido intermediates upon reaction with hydrogen. nih.gov

Furthermore, IR spectroscopy can be used to monitor the coordination of other small molecules, such as carbon monoxide, which can react with Wilkinson's catalyst to form carbonyl complexes like trans-[RhCl(CO)(PPh₃)₂]. The characteristic C≡O stretching frequency in these complexes is sensitive to the electronic environment of the rhodium center.

Characteristic IR Frequencies for Intermediates
Intermediate/SpeciesVibrational ModeFrequency (cm⁻¹)
RhCl(H)₂(PPh₃)₃ν(Rh-H)~2050 - 2150
trans-[RhCl(CO)(PPh₃)₂]ν(C≡O)~1960 - 1980

While the majority of species in the main catalytic cycle of Wilkinson's catalyst are diamagnetic (possessing no unpaired electrons), the potential for one-electron oxidation or reduction processes can lead to the formation of paramagnetic rhodium(II) intermediates. Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is the primary technique for detecting and characterizing such species.

Studies have shown that Wilkinson's catalyst can undergo a one-electron oxidation to form the 15-electron rhodium(II) complex [RhCl(PPh₃)₃]⁺. researchgate.net ESR spectroscopy can provide information about the electronic structure of these paramagnetic intermediates, including the distribution of the unpaired electron and the interaction with magnetic nuclei like ¹⁰³Rh and ³¹P. The g-values and hyperfine coupling constants obtained from ESR spectra are characteristic of the rhodium(II) center and its coordination environment. While these Rh(II) species may not always be part of the primary hydrogenation cycle, their characterization is crucial for understanding potential side reactions and catalyst deactivation pathways.

While the direct crystallographic characterization of highly reactive intermediates is often challenging, X-ray crystallography of stable analogs and derivatives provides invaluable structural information. The solid-state structure of Wilkinson's catalyst itself has been determined to be a distorted square planar geometry. researchgate.net

More importantly, the crystal structures of stable rhodium(III) hydrido complexes have been elucidated, providing a structural basis for understanding the geometry of the catalytically active dihydrido intermediates. acs.orgnih.gov These structures confirm the octahedral-like geometry around the rhodium center after oxidative addition and provide precise bond lengths and angles. For example, the crystal structure of a related rhodium(III) dihydrido complex shows the two hydride ligands in a cis orientation, which is a key feature of the proposed catalytic mechanism.

Theoretical and Computational Chemistry

In conjunction with experimental techniques, theoretical and computational chemistry has become an indispensable tool for mapping out the intricate details of the catalytic cycle of Wilkinson's catalyst.

Density Functional Theory (DFT) has emerged as a powerful computational method for studying the mechanism of transition metal-catalyzed reactions. DFT calculations allow for the determination of the geometries and energies of reactants, intermediates, transition states, and products along the reaction pathway.

For the hydrogenation reaction catalyzed by Wilkinson's catalyst, DFT calculations have been used to:

Model the structures of intermediates: DFT can predict the three-dimensional structures of transient species that are difficult to observe experimentally, such as the alkene-coordinated dihydrido complex.

Calculate reaction energies: The relative energies of intermediates and the activation energies for each step in the catalytic cycle can be computed, providing insights into the rate-determining step of the reaction.

Simulate spectroscopic properties: DFT can be used to calculate NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data to aid in the assignment of observed signals to specific intermediates.

These computational studies have largely supported the general mechanistic framework established by experimental observations and have provided a more quantitative understanding of the factors that control the efficiency and selectivity of the catalyst.

Elucidation of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the intricate reaction pathways of catalysis involving chlorotris(triphenylphosphine)rhodium(I). These theoretical studies provide a molecular-level view of the entire catalytic cycle, identifying the structures of transient intermediates and the high-energy transition states that connect them. By calculating the potential energy surface of the reaction, researchers can delineate the most favorable reaction pathway and understand the energetic barriers that govern the reaction rate. acs.orgic.ac.uk

For the hydrogenation of alkenes, the mechanism catalyzed by Wilkinson's catalyst has been extensively modeled. ic.ac.ukadichemistry.com The generally accepted catalytic cycle, often referred to as the "dihydride path," involves a sequence of well-defined steps: oxidative addition, alkene coordination, migratory insertion, and reductive elimination. adichemistry.comnumberanalytics.com Computational models have been used to calculate the free energy changes associated with each step, confirming the feasibility of this pathway and identifying the rate-determining step. ic.ac.ukacs.org

Detailed DFT explorations have charted the relative energies of various species along the reaction coordinate. ic.ac.uk For instance, the initial steps involve the dissociation of a triphenylphosphine ligand to create a coordinatively unsaturated active species, followed by the oxidative addition of dihydrogen. numberanalytics.com The subsequent coordination of the alkene and migratory insertion of a hydride to one of the olefinic carbons leads to a rhodium-alkyl intermediate. The final, irreversible step is the reductive elimination of the alkane product, which regenerates the catalyst. adichemistry.com

Alternative sequences, such as the "alkene path" where the alkene coordinates before the oxidative addition of H₂, have also been computationally investigated. ic.ac.uk These studies often reveal that such alternative pathways have significantly higher energy barriers, making them less kinetically favorable than the dominant dihydride mechanism. ic.ac.uk The ability to compute and compare the transition state energies for different mechanistic possibilities is a key strength of this approach, allowing for the validation or refutation of proposed mechanisms. acs.org

The table below presents a simplified example of relative free energies calculated for key intermediates and transition states in a model hydrogenation cycle, illustrating how computational chemistry maps the energetic landscape of the catalytic reaction.

Step in Catalytic CycleSpeciesRelative Free Energy (kcal/mol)Description
1. Catalyst ActivationRhCl(PPh₃)₂ + PPh₃+10.5Dissociation of one phosphine ligand to form the active catalyst.
2. Oxidative AdditionH₂RhCl(PPh₃)₂0.0Addition of dihydrogen to the rhodium center (set as reference energy).
3. Alkene CoordinationH₂RhCl(alkene)(PPh₃)₂+5.2Binding of the alkene substrate to the dihydrido complex.
4. Migratory Insertion (TS)[Transition State]+15.8Transition state for the hydride migration to the alkene. This is often the rate-determining step.
5. Alkyl IntermediateHRhCl(alkyl)(PPh₃)₂-4.5Formation of the rhodium-alkyl intermediate after hydride migration.
6. Reductive Elimination (TS)[Transition State]+1.2Transition state for the final step where the alkane is formed.

Note: The energy values are illustrative and based on data from computational studies of model systems. Actual values can vary depending on the specific substrate, ligands, and computational method used. ic.ac.uk

Prediction of Catalytic Activity and Selectivity

Beyond elucidating established mechanisms, computational approaches are powerful predictive tools in catalysis. nih.govmdpi.com By modeling the effects of systematic changes to the catalyst's structure or the reactants, it is possible to forecast how these modifications will impact catalytic activity (reaction rate) and selectivity (product distribution). researchgate.net

Predicting Selectivity: Many catalytic reactions can proceed through multiple competing pathways to yield different products (e.g., regioisomers or stereoisomers). Selectivity is determined by the relative energy barriers of these competing pathways. The product that is formed through the pathway with the lowest activation energy will be the major product. nih.gov

Computational chemistry allows researchers to:

Map Competing Pathways: Calculate the transition state energies for all viable reaction channels.

Analyze Steric and Electronic Effects: Understand how the interaction between the catalyst and substrate dictates the preferred reaction pathway. For instance, in the hydrogenation of a prochiral alkene, models can predict which face of the alkene will preferentially bind to the catalyst, thus determining the stereochemical outcome.

Design New Catalysts: By understanding the structural features that control selectivity, new catalysts can be designed in silico to favor the formation of a desired product. mdpi.comscilit.com For example, modifying the steric bulk of the phosphine ligands can create a more constrained active site, enhancing selectivity for less hindered substrates. researchgate.net

The following table illustrates how computational predictions can guide the modification of ligands to achieve desired catalytic outcomes.

Ligand ModificationPredicted Effect on Rh CenterPredicted Impact on HydrogenationRationale
Replacing PPh₃ with more electron-donating P(alkyl)₃Increased electron densityIncreased rate of oxidative addition; Potentially decreased rate of reductive elimination.Electron-rich metal centers facilitate the cleavage of the H-H bond but may stabilize later-stage intermediates.
Increasing steric bulk of phosphine ligands (e.g., P(cyclohexyl)₃)Creates a more crowded coordination sphereEnhanced selectivity for less sterically hindered alkenes. May decrease overall rate due to slower substrate binding.Large ligands can block the approach of bulkier substrates to the active site.
Introducing chiral phosphine ligands (e.g., BINAP)Creates a chiral environment at the active siteEnables enantioselective hydrogenation, producing one enantiomer in excess.The chiral scaffold creates diastereomeric transition states with different energies, favoring one enantiomeric product pathway.

Through these predictive capabilities, computational chemistry accelerates the catalyst development process, reducing the need for extensive trial-and-error experimentation and enabling the rational design of more efficient and selective catalysts. nih.gov

V. Ligand Effects and Catalyst Design in Chlorotris Triphenylphosphine Rhodium I Systems

Modulation of Catalytic Activity and Selectivity by Ligand Modification

The triphenylphosphine (B44618) ligands in Wilkinson's catalyst play a crucial role in modulating the electronic and steric environment of the rhodium center. numberanalytics.com Alterations to these ligands can significantly impact the catalyst's performance in various chemical transformations.

The catalytic efficacy of rhodium complexes is intricately linked to the electronic and steric properties of the ancillary phosphine (B1218219) ligands. manchester.ac.uk These properties are often quantified by the Tolman electronic parameter (TEP) and the ligand cone angle, respectively. chempedia.inforsc.org The TEP provides a measure of the electron-donating or -withdrawing ability of a phosphine ligand, while the cone angle quantifies its steric bulk. manchester.ac.ukwikipedia.org

The electronic nature of the phosphine ligand directly affects the electron density at the rhodium center. Electron-donating ligands increase the electron density on the metal, which can enhance the rate of oxidative addition, a key step in many catalytic cycles. psu.edu Conversely, electron-withdrawing ligands can facilitate reductive elimination. The interplay of these electronic effects can be subtle and is often reaction-dependent. manchester.ac.uk

Steric effects, governed by the size of the phosphine ligands, also play a critical role. manchester.ac.uk The bulky nature of the triphenylphosphine ligands in Wilkinson's catalyst influences the dissociation of a ligand to create a vacant coordination site, which is necessary for substrate binding. numberanalytics.com The steric profile of the ligands can also dictate the regioselectivity and stereoselectivity of the catalytic reaction by controlling the approach of the substrate to the metal center. manchester.ac.uk It is important to recognize that electronic and steric effects are often interrelated and cannot be completely separated. manchester.ac.uk

Table 1: Tolman Parameters for Selected Phosphine Ligands

Ligand Tolman Electronic Parameter (TEP), ν(CO) in cm⁻¹ Cone Angle (θ), degrees
P(t-Bu)₃ 2056.1 182
P(cyclo-C₆H₁₁)₃ 2056.4 170
P(i-Pr)₃ 2057.1 160
PPh₃ 2068.9 145
P(OPh)₃ 2085.3 128
P(C₆F₅)₃ 2090.9 184

This table presents the Tolman electronic parameter and cone angle for a selection of phosphine ligands, illustrating the range of electronic and steric properties available through ligand modification.

The development of chiral diphosphine ligands has been instrumental in the advancement of asymmetric catalysis, particularly in rhodium-catalyzed hydrogenation reactions. acs.orgtcichemicals.comacs.org These ligands create a chiral environment around the rhodium center, enabling the enantioselective synthesis of a wide range of molecules. tcichemicals.com

Prominent examples of chiral diphosphine ligands include (S)-BINAP, (S)-DM-SEGPHOS, and (S)-DTBM-SEGPHOS. nih.gov When complexed with rhodium, these ligands form catalysts that can achieve high levels of enantioselectivity in the asymmetric hydrogenation of various olefinic substrates. nih.gov The rigid C₂-symmetric backbone of ligands like BINAP is crucial for effective chirality transfer. tcichemicals.com

The success of these chiral catalysts lies in their ability to differentiate between the two prochiral faces of a substrate. The specific geometry and electronic properties of the chiral ligand dictate the binding orientation of the substrate and the subsequent stereochemical outcome of the reaction. tcichemicals.comnih.gov For instance, monohydride-dichloro rhodium(III) complexes bearing the (S)-DTBM-SEGPHOS ligand have demonstrated superior catalytic activity and enantioselectivity for the asymmetric hydrogenation of simple olefins. nih.gov

Table 2: Performance of Chiral Diphosphine Ligands in Rhodium-Catalyzed Asymmetric Hydrogenation

Ligand Substrate Product Enantiomeric Excess (ee)
(R,R)-DIPAMP (Z)-α-Acetamidocinnamic acid >95%
(S)-BINAP 2-Acetamidoacrylic acid 99%
(S,S)-CHIRAPHOS Methyl (Z)-α-acetamidocinnamate 99%
(R,R)-DuPHOS Methyl 2-acetamidoacrylate >99%

This table showcases the high enantioselectivities achieved with various chiral diphosphine ligands in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins.

While ligand dissociation is essential for catalytic activity, excessive lability can lead to catalyst decomposition. researchgate.net The stability of the catalyst is therefore a delicate balance between the need for ligand dissociation to open up a coordination site and the prevention of irreversible catalyst degradation pathways. The choice of solvent and reaction conditions can also influence ligand lability and, consequently, catalyst stability.

In some cases, the rhodium complexes formed during the catalytic cycle can be highly labile, while in other related systems, such as those with ruthenium, the resulting complexes can be more stable and even isolable. researchgate.net Understanding the factors that control ligand lability is crucial for designing more robust and efficient catalysts.

Supported and Heterogenized Chlorotris(triphenylphosphine)rhodium(I) Catalysts

While homogeneous catalysts like Wilkinson's catalyst offer high activity and selectivity, their separation from the reaction products can be challenging. rsc.org To address this issue, significant research has focused on the immobilization of chlorotris(triphenylphosphine)rhodium(I) onto solid supports, a process known as heterogenization. rsc.orgresearchgate.net

Several strategies have been developed for the immobilization of Wilkinson's catalyst. A common approach involves anchoring the catalyst to a solid support through covalent bonding or physisorption. patsnap.com Inorganic materials such as silica (B1680970) nanoparticles and alumina, as well as organic polymers, have been successfully employed as supports. marmacs.orgnih.gov For instance, a Wilkinson's-type catalyst has been immobilized by grafting polymer molecules with triphenylphosphine units onto silica nanoparticles, followed by the coordination of rhodium. nih.gov

Another innovative strategy involves the use of metal-organic frameworks (MOFs) as solid ligands for rhodium phosphine complexes. acs.orgchemrxiv.org In this approach, the MOF structure provides a porous and crystalline scaffold that can be functionalized with phosphine groups to coordinate the rhodium center. acs.orgchemrxiv.org This method allows for the efficient heterogenization of the molecular catalyst without compromising its molecular nature. acs.orgchemrxiv.org Encapsulation of the molecular catalyst within a metal oxide layer via atomic layer deposition is another promising technique to prevent leaching. rsc.orgrsc.org

The performance of supported and heterogenized catalysts is often compared to their homogeneous counterparts in terms of activity, selectivity, and recyclability. researchgate.net In many cases, the catalytic activity and selectivity of the heterogenized rhodium complexes are comparable to those of the homogeneous catalyst. researchgate.net For example, MOF-based rhodium catalysts have shown similar activity and selectivity in the hydroformylation of alkenes as their molecular homogeneous counterparts. acs.org

A significant advantage of heterogenized catalysts is their enhanced stability and recyclability. researchgate.net Anchored Wilkinson's catalysts have demonstrated the ability to complete hydrogenations at high substrate-to-catalyst ratios where the homogeneous catalyst becomes deactivated. researchgate.net Furthermore, supported catalysts can be easily separated from the reaction mixture by filtration and reused multiple times with minimal loss of activity and without significant metal leaching. researchgate.net However, in some instances, the supported catalysts may exhibit different selectivity profiles compared to the homogeneous system. For example, supported rhodium catalysts have been observed to promote more isomerization of alkenes during hydrogenation than the homogeneous Wilkinson's catalyst. researchgate.net

Table 3: Comparison of Homogeneous and Heterogenized Wilkinson's Catalyst in the Hydrogenation of 1-Hexene

Catalyst System Support Conversion (%) Isomerization (%) Recyclability
Homogeneous RhCl(PPh₃)₃ None ~85 (deactivated) Low Not easily recyclable
Anchored Wilkinson's Catalyst Alumina/Heteropoly Acid >99 Moderate Recyclable
Rh-Acy-POL Polymer Resin High Low Recyclable (at least 7 runs)
MOF-808-Rh Complex MOF High N/A (Hydroformylation) Recyclable

This table provides a comparative overview of the performance of homogeneous Wilkinson's catalyst and various heterogenized systems, highlighting the advantages of immobilization in terms of catalyst stability and reusability.

Recovery and Reusability of Supported Catalysts

The transition from homogeneous to heterogeneous catalysis using Chlorotris(triphenylphosphine)rhodium(I), commonly known as Wilkinson's catalyst, is primarily driven by the need for efficient catalyst recovery and reuse. Immobilizing the catalyst on a solid support combines the high activity and selectivity of the homogeneous complex with the practical advantages of a solid catalyst, including simplified separation from the reaction mixture and potential for recycling. scispace.comhilarispublisher.com The effectiveness of these supported systems is largely determined by the stability of the linkage between the catalyst and the support, the nature of the support material itself, and the degree to which the active catalytic species can be retained over successive reaction cycles. mdpi.com

Research into the recovery and reusability of supported Wilkinson's-type catalysts has explored a variety of support materials, including polymers, silica, and more novel materials like zirconium phosphate (B84403) and magnetic nanoparticles. scispace.comresearchgate.netrsc.org A primary challenge in this field is preventing the leaching of the active rhodium species from the support into the reaction medium. hilarispublisher.comresearchgate.net Leaching not only leads to contamination of the product but also results in a gradual deactivation of the catalyst, diminishing its reusability and economic viability. hilarispublisher.com

Studies have shown that the method of immobilization is critical. Covalent anchoring of the catalyst to the support, often through modified phosphine ligands that contain reactive groups like ethoxysilanes, is a common strategy to create a robust connection. scispace.comtamu.edu For instance, a chiral analogue of Wilkinson's catalyst was covalently immobilized onto SBA-15 type mesoporous silica. This supported catalyst demonstrated the ability to be reused several times in asymmetric hydrogenation reactions without a discernible loss in activity or enantioselectivity. rsc.org Similarly, novel strategies utilizing pyridyl linkers to immobilize the catalyst on silica have yielded systems with excellent catalytic activity and high resistance to leaching. researchgate.net

The choice of support material significantly influences both the catalytic performance and the ease of recovery. Non-porous supports, such as zirconium phosphate nanoplatelets, have been shown to facilitate rapid catalytic reactions by eliminating pore diffusion limitations that can occur with porous materials like silica. scispace.com A catalyst immobilized on these nanoplatelets via a phosphine linker demonstrated exceptional reusability, maintaining high activity for the hydrogenation of 1-dodecene (B91753) over 15 cycles. scispace.com

Magnetic nanoparticles have emerged as a particularly promising support material due to the simple and efficient recovery of the catalyst using an external magnetic field. inorgchemres.orgnih.govmdpi.com This method avoids tedious and potentially loss-prone separation techniques like filtration or centrifugation. mdpi.comencyclopedia.pub By embedding the catalyst within a matrix on the surface of magnetic nanoparticles, such as Fe₃O₄ coated with silica or a polymer, the catalyst can be readily isolated from the reaction mixture and reused. mdpi.commdpi.com Research has demonstrated that such magnetically recoverable catalysts can be recycled for multiple runs, often five or more, without a significant drop in catalytic activity. mdpi.cominorgchemres.org

Despite these advances, catalyst deactivation remains a concern during recycling. Besides metal leaching, other deactivation pathways include the oxidation of phosphine ligands, which has been identified through solid-state NMR studies. tamu.edu The design of the support and linker system can mitigate these issues. For example, the use of chelating linkers can more securely bind the rhodium center, further preventing its loss. tamu.edu The development of robust supported catalysts that maintain their integrity and activity over numerous cycles is a key objective in achieving sustainable and economically feasible industrial processes. hilarispublisher.com

The reusability of various supported Chlorotris(triphenylphosphine)rhodium(I) systems is summarized in the table below, highlighting the support material, the reaction studied, and the documented recycling performance.

Table 1: Performance of Supported Chlorotris(triphenylphosphine)rhodium(I) Catalysts in Reusability Studies

Support Material Immobilization Strategy Reaction Number of Cycles Performance Notes
SBA-15 Silica Covalent anchoring via a modified monodentate phosphine ligand. rsc.org Asymmetric hydrogenation of methyl (Z)-2-N-acetylaminocinnamate. rsc.org Several cycles Maintained full conversion and enantioselectivity. rsc.org
Zirconium Phosphate Nanoplatelets Covalent binding via a phosphine linker with an ethoxysilyl group. scispace.com Hydrogenation of 1-dodecene. scispace.com 15 cycles Catalyst was successfully recovered and recycled with sustained activity. scispace.com
Silica with Pyridyl Linker Immobilization via a pyridyl silane (B1218182) linker. researchgate.net Hydrogenation Multiple cycles Demonstrated high activity comparable to the homogeneous catalyst and no considerable leaching. researchgate.net
Magnetic Nanoparticles (MNPs) Immobilization on the surface of MNPs, often with a protective coating. mdpi.cominorgchemres.org General Hydrogenation/Epoxidation 5-6 cycles Catalyst is easily separated using an external magnet and reused without significant loss of activity. mdpi.cominorgchemres.org

| Poly(styrene) | Immobilization onto an inert polymer support. rsc.orgresearchgate.net | Ring-Opening Polymerization of L-lactide. rsc.orgresearchgate.net | Up to 7 cycles | Showed progressive reduction in conversion with each cycle. rsc.orgresearchgate.net |

Vi. Advanced Applications and Emerging Research Frontiers

Selective Transformations and Complex Molecule Synthesis

The remarkable selectivity of Wilkinson's catalyst makes it an invaluable tool in the synthesis of complex molecules where precise control over chemical reactions is paramount. numberanalytics.com Its ability to differentiate between various functional groups and to direct the stereochemical outcome of reactions has been exploited in numerous sophisticated synthetic strategies.

Chemoselective Hydrogenation of Functionalized Substrates

A hallmark of Wilkinson's catalyst is its exceptional ability to selectively hydrogenate alkenes and alkynes without affecting a wide range of other functional groups. adichemistry.comyoutube.com This chemoselectivity is crucial in multi-step syntheses, preserving sensitive moieties such as carbonyls (C=O), nitriles (CN), nitro groups (NO₂), aryl groups, and esters (CO₂R). adichemistry.comyoutube.com The catalyst's selectivity is governed by several factors, primarily steric and electronic in nature.

Key principles of selectivity include:

Steric Hindrance : Less substituted and sterically accessible double bonds are hydrogenated preferentially. adichemistry.comyoutube.com

Alkene Geometry : Cis-alkenes are observed to be reduced more rapidly than their trans-isomers. adichemistry.comyoutube.com

Substrate Structure : Exocyclic double bonds are selectively reduced over endocyclic ones, and isolated double bonds are hydrogenated faster than conjugated dienes. adichemistry.comyoutube.com

Alkynes vs. Alkenes : Terminal alkynes are typically hydrogenated more rapidly than terminal alkenes. adichemistry.comyoutube.com

Directing Groups : The presence of nearby polar functional groups can accelerate hydrogenation, likely by assisting in the coordination of the substrate to the rhodium center. adichemistry.com

A notable application of this selectivity is the hydrogenation of olefins in the presence of aromatic nitro groups, a transformation that can be finely tuned by the choice of solvent. researchgate.netnih.gov

Selectivity in Hydrogenation with Wilkinson's Catalyst

Favored Substrate FeatureDisfavored Substrate FeatureReference
Less substituted C=C bondMore substituted C=C bond adichemistry.comyoutube.com
Cis-alkeneTrans-alkene adichemistry.comyoutube.com
Exocyclic C=C bondEndocyclic C=C bond adichemistry.comyoutube.com
Isolated dieneConjugated diene adichemistry.comyoutube.com
Terminal alkyneTerminal alkene adichemistry.comyoutube.com
Alkene/AlkyneC=O, CN, NO₂, Aryl, CO₂R adichemistry.comyoutube.com

Regio- and Stereoselective Syntheses

Wilkinson's catalyst facilitates hydrogenations with a high degree of stereocontrol, proceeding via a stereospecific syn-addition of two hydrogen atoms across the multiple bond. adichemistry.com This characteristic is fundamental to its use in asymmetric synthesis and the creation of specific stereoisomers.

For instance, the diastereoselective hydrogenation of maleic acid with deuterium (B1214612) (D₂) yields the meso-compound, while the same reaction with fumaric acid produces a racemic mixture. adichemistry.com This highlights the catalyst's ability to translate the geometry of the starting alkene into a specific stereochemical outcome in the product.

Further research has demonstrated its application in complex natural product synthesis. In the enantioselective synthesis of (-)-cis-α- and (-)-cis-γ-irone, key components of iris oils, Wilkinson's catalyst was used for the stereoselective hydrogenation of a prostereogenic exocyclic double bond. nih.gov This step was crucial for establishing the required cis stereochemistry of two alkyl groups on the product's ring structure. nih.gov Computational studies, such as DFT calculations, can support these synthetic efforts by predicting the stereochemical course of the reaction. nih.gov The catalyst has also been employed in the hydrogenation of β-pinene, affording cis-pinane (B1246623) with high selectivity (88%). researchgate.net

Synthesis of Terminal Alkenes from Ketones

Beyond reduction reactions, Wilkinson's catalyst has been successfully applied in carbon-carbon bond-forming reactions. A significant development is the rhodium(I)-catalyzed methylenation of ketones to produce terminal alkenes. acs.orgnih.gov This process utilizes trimethylsilyldiazomethane (B103560) as the methylene (B1212753) source and offers an efficient alternative to traditional methods like the Wittig reaction. acs.org

Optimal reaction conditions have been identified as using 2.5 mol % of RhCl(PPh₃)₃ with triphenylphosphine (B44618), an excess of 2-propanol, and trimethylsilyldiazomethane in 1,4-dioxane (B91453) as the solvent. acs.orgresearcher.life This methodology provides the corresponding terminal alkenes in good to excellent yields (60-97%). acs.orgnih.gov A key advantage of this rhodium-catalyzed approach is its mildness, which allows for the preservation of the stereochemical integrity of chiral centers adjacent to the carbonyl group in enolizable ketones. acs.org

Examples of Rhodium-Catalyzed Methylenation of Ketones

Starting KetoneAlkene ProductYield (%)Reference
Acetophenoneα-Methylstyrene85 acs.org
4-Phenyl-2-butanone3-Methyl-1-phenyl-1-butene90 acs.org
CyclohexanoneMethylenecyclohexane97 acs.org
2-Adamantanone2-Methyleneadamantane95 acs.org

Yields obtained under optimized rhodium-catalyzed conditions. acs.org

Isomerization Reactions

Wilkinson's catalyst is also a competent catalyst for the isomerization of alkenes. researchgate.net This reactivity can sometimes be observed concurrently with hydrogenation. For example, during the hydrogenation of β-pinene, some isomerization to α-pinene occurs, which is subsequently hydrogenated. researchgate.net The catalyst can also promote the isomerization of other olefins, such as 1-hexene. researchgate.net

This catalytic activity has been harnessed for specific synthetic purposes. In hydroboration reactions using pinacolborane, Wilkinson's catalyst can cause the isomerization of internal alkenes. researchgate.net A significant application is the isomerization of polyunsaturated fatty acid esters. Methyl linoleate (B1235992) and soybean oil have been efficiently converted to their conjugated isomers using RhCl(PPh₃)₃, a reaction that performs well in ionic liquid media. researchgate.net

Reductive Deprotection of Silyl (B83357) Groups

A novel application for Wilkinson's catalyst is in the reductive deprotection of silyl ethers, which are commonly used as protecting groups for hydroxyl functions in organic synthesis. nih.gov A mild and efficient method has been developed that uses a combination of Wilkinson's catalyst and catechol borane (B79455) to cleave various silyl groups, including triethylsilyl (TES), tri-n-butylsilyl (TBS), and triisopropylsilyl (TIPS). nih.gov

This method offers significant advantages over traditional deprotection reagents like acids or fluoride (B91410) sources, which can lack selectivity and lead to undesired side reactions. nih.govharvard.edu A key benefit of the rhodium-catalyzed procedure is that it does not require an aqueous workup. nih.gov The reaction exhibits unique selectivity; for instance, a bulky tert-butyldimethylsilyl (TBDMS) group can remain intact while other silyl groups are cleaved. nih.gov Importantly, even in substrates containing double bonds, the reaction conditions are selective for desilylation without causing hydroboration of the alkene. nih.gov

Selective Reductive Desilylation Using Wilkinson's Catalyst/Catechol Borane

Substrate (Silyl Ether)Protecting GroupYield (%)Reference
Cinnamyl-OTESTES98 nih.gov
Cholesteryl-OTESTES95 nih.gov
1-Adamantyl-OTBSTBS90 nih.gov
Cinnamyl-OTIPSTIPS92 nih.gov

Yields of the corresponding alcohol after deprotection. nih.gov

Catalysis in Challenging Environments

The application of homogeneous catalysts like Wilkinson's catalyst in large-scale industrial processes can be hampered by challenges in separating the catalyst from the products. To address this, research has focused on the use of Wilkinson's catalyst in alternative, "greener" solvent systems, such as ionic liquids (ILs). researchgate.net These non-volatile, highly polar solvents can immobilize the catalyst, facilitating easier product separation and catalyst recycling.

The performance of Wilkinson's catalyst in these environments can be highly dependent on the specific nature of the ionic liquid. In the isomerization of soybean oil, both the cation and, particularly, the anion of the IL were found to significantly influence the reaction outcome. researchgate.net For example, when the reaction was conducted in 1-n-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imidate ([Bmim][NTf₂]) with ethanol, significant transesterification occurred as a side reaction. researchgate.net However, by changing the solvent system to one containing tetra-n-butylammonium bromide (NBu₄Br), this side reaction was suppressed, and the catalytic system showed enhanced activity for the desired isomerization. researchgate.net This demonstrates that the reaction environment can be tuned to not only enable catalyst recycling but also to control the selectivity and efficiency of the transformation.

Reactions in Nonaqueous and Biphasic Systems

To address challenges associated with catalyst separation and recycling, significant research has been directed towards the use of Wilkinson's catalyst in nonaqueous and biphasic systems. These environments can facilitate product isolation and catalyst recovery, enhancing the sustainability of the process.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as solvents for a wide range of chemical reactions. They are particularly attractive due to their negligible vapor pressure and ability to dissolve transition metal complexes. Wilkinson's catalyst has been successfully employed in ILs for hydrogenation reactions. The concept of a Supported Ionic Liquid Phase (SILP) has been developed, where a thin film of the IL containing the dissolved catalyst is coated onto a porous solid support. This approach combines the advantages of homogeneous catalysis (high selectivity) with the easy product separation of heterogeneous catalysis.

However, research has shown that in some SILP systems, the Wilkinson-type catalyst can be unstable and disintegrate into highly active but less selective rhodium nanoparticles. Studies focusing on the hydrogenation of alkenes like ethene and propene in the ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C4C1Im][NTf2]) have investigated this instability. To counteract this, researchers have explored stabilizing the molecular complex by modifying the catalyst with strongly binding bidentate ligands, such as acetylacetone (B45752) and xantphos, which have been shown to suppress the formation of nanoparticles.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) has emerged as an environmentally benign alternative to conventional organic solvents. Its properties, which are intermediate between those of a liquid and a gas, can be tuned by altering pressure and temperature. The high diffusivity and low viscosity of scCO₂ can enhance the rates of diffusion-limited reactions like hydrogenation. Furthermore, the solubility of hydrogen gas is significantly higher in scCO₂ than in many traditional solvents, which can lead to increased reaction rates at the catalyst's surface. Research in scCO₂ has demonstrated its potential as a medium for various catalytic processes, suggesting its applicability for reactions involving phosphine-containing homogeneous catalysts like Wilkinson's catalyst. wikipedia.orgbyjus.com

Microreactors and Flow Chemistry Applications

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical synthesis, offering enhanced safety, better process control, and easier scalability. Wilkinson's catalyst has been successfully integrated into such systems for hydrogenation reactions.

In one notable study, a continuous-flow approach for the hydrogenation of various alkenes using Wilkinson's catalyst was developed. nih.govadichemistry.com This system utilized a specialized gas-liquid reactor coil that permits the simultaneous heating of the reaction mixture and loading of hydrogen gas, overcoming a limitation of previous designs. youtube.com Using this setup, a range of substrates were hydrogenated with high efficiency. numberanalytics.comyoutube.com For example, the hydrogenation of anethole (B165797) was optimized at 125 °C. youtube.com The versatility of this flow chemistry approach was demonstrated through the successful hydrogenation of several other substrates, achieving near-quantitative conversions in most cases. youtube.com

Hydrogenation of Various Substrates Using Wilkinson's Catalyst in a Continuous Flow Reactor youtube.com
SubstrateProductConversion (%)Isolated Yield (%)
Anethole1-Methoxy-4-propylbenzene>9990
StyreneEthylbenzene>99-
α-MethylstyreneIsopropylbenzene>99-
trans-Chalcone1,3-Diphenyl-1-propanone>9995
1-OcteneOctane>99-

This application highlights how modern reactor technology can leverage the high activity of homogeneous catalysts like Wilkinson's while mitigating some of the safety concerns associated with handling flammable solvents and hydrogen gas in large-scale batch reactors. numberanalytics.com

Future Directions in Rhodium(I) Catalysis

The field of Rhodium(I) catalysis is continually evolving, with research focused on discovering new reactions, improving catalyst performance, and developing more sustainable and economical processes.

Exploration of Novel Reaction Pathways and Substrate Scope

While renowned for hydrogenation, Wilkinson's catalyst and its derivatives are capable of catalyzing a much wider array of chemical transformations. nih.govlibretexts.org Research is actively expanding its synthetic utility beyond simple reductions.

Hydrofunctionalization: The catalyst is effective for various hydrofunctionalization reactions, including hydroboration with reagents like catecholborane and pinacolborane, and the hydrosilylation of alkenes. nih.govadichemistry.com

Decarbonylation: Wilkinson's catalyst can facilitate the decarbonylation of aldehydes, a reaction that has been applied in complex molecule synthesis to strategically remove a carbonyl group.

Cross-Coupling and C-H Activation: A significant frontier is the use of Rh(I) complexes in C-H activation and cross-coupling reactions. An unprecedented catalytic system using Wilkinson’s catalyst with trifluoroacetic acid has been shown to enable the regioselective cross-coupling of aromatic amines with heteroarenes through a dual C-H bond cleavage mechanism. This provides a direct route to valuable (2-aminophenyl)heteroaryl compounds.

Cycloadditions: The catalyst has been shown to promote [2+2+2]-cycloadditions of diynes with monoynes, offering a pathway to construct polysubstituted benzene (B151609) rings.

Furthermore, the reactivity of the catalyst can be dramatically altered by additives. For instance, the addition of a strong base (Barton's base) in the presence of hydrogen can divert the classic catalytic cycle towards a highly reactive rhodium(I) monohydride species. youtube.com This species shows remarkable activity in the hydrogenation of challenging substrates like internal alkynes and functionalized trisubstituted alkenes. adichemistry.comyoutube.com

Development of More Sustainable and Cost-Effective Methodologies

Given that rhodium is a precious and costly metal, developing more sustainable and economical methodologies is a critical research priority. A primary strategy is the heterogenization of the catalyst to facilitate its recovery and reuse.

Green Solvents: The use of environmentally benign solvents, as discussed with supercritical CO₂, is another cornerstone of developing sustainable methodologies. byjus.com These solvents not only reduce the environmental impact of the process but can also offer unique reactivity and simplify product separation. The continued exploration of green solvents for Rh(I) catalysis is essential for its application in large-scale, industrial processes.

Q & A

Basic Question: What are the standard synthesis and characterization protocols for chlorotris(triphenylphosphine)rhodium(I)?

Answer:
Chlorotris(triphenylphosphine)rhodium(I) is typically synthesized via the reaction of rhodium(III) chloride hydrate with excess triphenylphosphine (PPh₃) in ethanol under reflux. The product precipitates as a burgundy crystalline solid. Critical characterization methods include:

  • NMR spectroscopy to confirm ligand coordination and purity.
  • X-ray crystallography to verify the square planar geometry (dsp² hybridization of Rh⁺) .
  • Elemental analysis to validate stoichiometry (RhCl(PPh₃)₃).
    For reproducibility, ensure strict exclusion of oxygen and moisture during synthesis, as the compound is air-sensitive .

Basic Question: How should researchers handle and store chlorotris(triphenylphosphine)rhodium(I) safely?

Answer:

  • Handling: Use inert atmosphere gloveboxes or Schlenk lines to prevent oxidation. Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Storage: Keep in amber vials under dry nitrogen or argon at 2–8°C. Moisture exposure leads to decomposition into rhodium oxides and free PPh₃ .
  • Toxicity: Monitor airborne Rh levels (PEL: 0.001 mg/m³; TLV: 0.01 mg/m³) using fume hoods with HEPA filters .

Advanced Question: What mechanistic insights explain the catalytic activity of chlorotris(triphenylphosphine)rhodium(I) in alkene hydrogenation?

Answer:
Wilkinson’s catalyst operates via a homogeneous hydrogenation mechanism :

Substrate binding : The square planar Rh⁺ center coordinates the alkene, displacing one PPh₃ ligand.

Oxidative addition : H₂ binds to Rh, forming a dihydride intermediate.

Migratory insertion : The alkene inserts into the Rh–H bond.

Reductive elimination : The saturated hydrocarbon is released, regenerating the catalyst .
Key experimental validation : Use deuterium labeling or in-situ IR spectroscopy to track intermediate species. Contradictions in rate data may arise from solvent polarity or steric effects of substituted alkenes .

Advanced Question: How can researchers resolve contradictions in reported catalytic activity data for Wilkinson’s catalyst?

Answer:
Discrepancies often stem from:

  • Impurities : Trace oxygen or moisture degrades RhCl(PPh₃)₃. Use Karl Fischer titration to verify solvent dryness .
  • Ligand dissociation : Monitor free PPh₃ via ³¹P NMR. Excess ligand (5–10% molar ratio) stabilizes the active species.
  • Substrate selectivity : Bulky alkenes (e.g., cyclohexene) show slower kinetics due to steric hindrance. Compare turnover frequencies (TOFs) under standardized conditions (1 atm H₂, 25°C) .

Advanced Question: What spectroscopic and computational methods are used to analyze the electronic structure of chlorotris(triphenylphosphine)rhodium(I)?

Answer:

  • UV-Vis spectroscopy : Identify d-d transitions (λmax ≈ 500 nm) to assess ligand field splitting.
  • DFT calculations : Model the HOMO (Rh d-orbitals) and LUMO (alkene π*) interactions to predict reactivity.
  • EPR spectroscopy : Confirm diamagnetic properties (Rh⁺ is d⁸, no unpaired electrons) .
  • XANES/EXAFS : Probe Rh oxidation state and coordination geometry in-situ during catalysis .

Basic Question: What are the environmental and stability considerations when using chlorotris(triphenylphosphine)rhodium(I) in aqueous systems?

Answer:
The compound hydrolyzes rapidly in water, forming Rh(OH)₃ and HCl. For aqueous-phase studies:

  • Use biphasic systems (e.g., water/THF) with phase-transfer catalysts.
  • Avoid prolonged exposure to protic solvents; instead, employ ionic liquids or PEG-based matrices.
  • Post-reaction, recover Rh via filtration or ion-exchange resins to minimize environmental release .

Advanced Question: How does the symmetry (C₂v point group) of chlorotris(triphenylphosphine)rhodium(I) influence its reactivity?

Answer:
The C₂v symmetry arises from the trigonal pyramidal arrangement of PPh₃ ligands around Rh⁺. This geometry:

  • Facilitates ligand substitution : The axial position is more accessible for substrate binding.
  • Modulates redox potential : Symmetry-adapted orbital interactions stabilize the Rh⁺ state, favoring oxidative addition of H₂.
  • Spectroscopic signatures : IR-active Rh–Cl stretches (ν ≈ 300 cm⁻¹) correlate with symmetry-induced vibrational modes .

Basic Question: What are the key differences between Wilkinson’s catalyst and other Rh-based catalysts (e.g., Rh/C or RhCl₃)?

Answer:

  • Homogeneity : Wilkinson’s catalyst operates in solution, enabling precise mechanistic studies, whereas Rh/C is heterogeneous.
  • Selectivity : RhCl(PPh₃)₃ hydrogenates alkenes without reducing aromatic rings, unlike RhCl₃, which requires harsher conditions.
  • Reusability : Homogeneous catalysts are harder to recover but offer tunable ligand environments for asymmetric synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.